Tofacitinib

JAK selectivity kinase profiling enzymatic assay

Tofacitinib is a first-in-class pan-JAK inhibitor with broad activity against JAK1/2/3 (IC50: 15/77/55 nM) and TYK2. Ideal for rheumatoid arthritis research with 28% higher ACR20 response vs adalimumab in meta-analysis. BCS Class III with high solubility but low permeability—perfect for developing permeation-enhanced formulations. Available as high-purity free base (≥98%) for reproducible preclinical studies.

Molecular Formula C16H20N6O
Molecular Weight 312.37 g/mol
CAS No. 477600-75-2
Cat. No. B000832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTofacitinib
CAS477600-75-2
SynonymsCP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz
Molecular FormulaC16H20N6O
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
InChIInChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
InChIKeyUJLAWZDWDVHWOW-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 155.1 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Tofacitinib (CAS 477600-75-2): Baseline Characterization for Scientific Procurement


Tofacitinib is a first-in-class, orally bioavailable pan-Janus kinase (JAK) inhibitor that demonstrates inhibitory activity against JAK1, JAK2, JAK3, and, to a lesser extent, TYK2 [1]. It functions by competitively binding to the ATP-binding pocket of JAK enzymes, thereby modulating intracellular signaling pathways central to inflammatory and autoimmune responses [2]. As a synthetic small molecule with a molecular weight of 312.4 Da, tofacitinib is characterized by its ability to permeate cell membranes via transcellular diffusion .

Why Tofacitinib (CAS 477600-75-2) Is Not Freely Interchangeable with Other JAK Inhibitors


Although all JAK inhibitors target the JAK-STAT signaling pathway, their divergent kinase selectivity profiles translate into distinct therapeutic windows, safety considerations, and clinical positioning [1]. Tofacitinib exhibits a broad, pan-JAK inhibition profile (JAK1 IC50: 15 nM, JAK2: 77 nM, JAK3: 55 nM), contrasting sharply with next-generation JAK inhibitors such as baricitinib (JAK1/2-selective), upadacitinib (JAK1-selective), and filgotinib (JAK1-selective) [2]. These differences in target engagement are not merely academic; they directly influence clinical efficacy, adverse event profiles, and regulatory labeling. Consequently, substituting one JAK inhibitor for another without consideration of these quantitative distinctions can compromise therapeutic outcomes and is not supported by real-world evidence [3].

Quantitative Differentiation Guide for Tofacitinib (CAS 477600-75-2)


Pan-JAK Inhibition Profile: Tofacitinib Demonstrates Broader Kinase Coverage Compared to Second-Generation Selective JAK Inhibitors

Tofacitinib exhibits a distinct pan-JAK inhibition profile, with potent activity against JAK1, JAK2, and JAK3. In contrast, baricitinib is JAK1/2-selective, while upadacitinib and filgotinib are JAK1-selective [1]. This broad coverage is quantitatively defined by IC50 values: tofacitinib inhibits JAK1 (15 nM), JAK2 (77 nM), and JAK3 (55 nM), whereas baricitinib is potent on JAK1 (4 nM) and JAK2 (7 nM) but weakly inhibits JAK3 (787 nM). Upadacitinib and filgotinib show even greater selectivity, with JAK3 IC50 values >2,000 nM [2].

JAK selectivity kinase profiling enzymatic assay

Clinical Efficacy: Tofacitinib Demonstrates Superior ACR20 Response Compared to TNF Inhibitor Adalimumab

A systematic review and meta-analysis of nine studies involving 24,643 patients with rheumatoid arthritis (RA) directly compared the effectiveness of tofacitinib to the TNF inhibitor adalimumab [1]. Tofacitinib demonstrated statistically significant superiority in achieving ACR20 response, a key clinical endpoint.

rheumatoid arthritis ACR20 head-to-head meta-analysis

Physicochemical Differentiation: Tofacitinib Citrate is Classified as BCS Class III, Informing Formulation and Procurement Decisions

A comprehensive pre-formulation study characterized the physicochemical properties of tofacitinib citrate, establishing it as a Biopharmaceutics Classification System (BCS) Class III drug [1]. This classification is defined by high aqueous solubility and low intestinal permeability. Quantitative determination of its equilibrium solubility and partition coefficient provides a clear basis for differentiating tofacitinib from other JAK inhibitors with distinct BCS classifications, which directly impacts formulation strategy and potential bioequivalence considerations.

BCS classification solubility permeability pre-formulation

Pharmacokinetic Differentiation: Tofacitinib Extended-Release Formulation Provides Once-Daily Dosing with Distinct PK Profile

Tofacitinib is available in two distinct oral formulations: immediate-release (IR) tablets requiring twice-daily dosing and extended-release (XR) tablets enabling once-daily administration [1]. The pharmacokinetic profiles of these formulations differ significantly, offering a tangible point of differentiation for clinical and procurement decisions.

pharmacokinetics extended-release Tmax half-life

Optimal Application Scenarios for Tofacitinib (CAS 477600-75-2) Based on Differentiating Evidence


Rheumatoid Arthritis Research Requiring Broad JAK Pathway Inhibition

Given its pan-JAK inhibition profile with potent activity against JAK1, JAK2, and JAK3 [1], tofacitinib is ideally suited for preclinical and clinical research in rheumatoid arthritis (RA) where simultaneous blockade of multiple JAK-dependent cytokine pathways (e.g., IL-6 via JAK1/JAK2, IL-2/IL-15 via JAK1/JAK3) is desired. This broad coverage contrasts with JAK1-selective inhibitors (e.g., upadacitinib, filgotinib), which may spare JAK3-mediated signaling and produce different efficacy or safety outcomes.

Clinical Trial Design Evaluating Oral DMARD Efficacy vs. Biologic TNF Inhibitors

Meta-analytic evidence demonstrates that tofacitinib achieves a 28% higher likelihood of ACR20 response compared to adalimumab [2]. This positions tofacitinib as a compelling oral comparator in RA clinical trials, particularly for studies aiming to demonstrate non-inferiority or superiority of novel oral agents against a well-established biologic benchmark.

Formulation Development and Generic Drug Procurement for BCS Class III Compounds

Tofacitinib citrate is a confirmed BCS Class III drug characterized by high aqueous solubility (0.18–22.6 mg/mL) but low permeability (log P -1.34 to 1.28) [3]. This profile makes it a model compound for developing permeability-enhancing formulations (e.g., lipid-based nanoformulations, permeation enhancers) and for establishing bioequivalence standards for generic versions. Procurement specifications should prioritize high-purity citrate salt and crystalline form to ensure reproducible dissolution and bioavailability.

Patient Adherence Studies Leveraging Extended-Release Oral Formulation

The availability of tofacitinib extended-release (XR) tablets, which achieve a Tmax of 4 hours and an elimination half-life of 6–8 hours [4], enables once-daily dosing. This formulation is particularly relevant for real-world adherence studies, long-term registry analyses, and health economics outcomes research where simplified dosing regimens may improve persistence and reduce healthcare utilization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tofacitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.